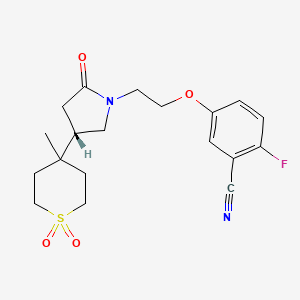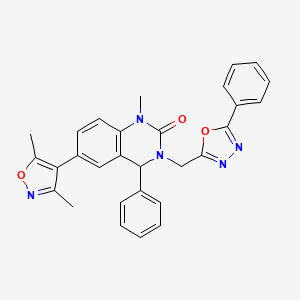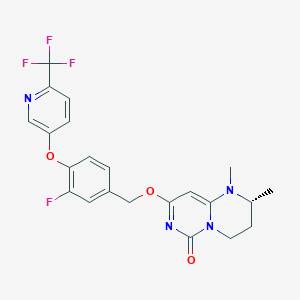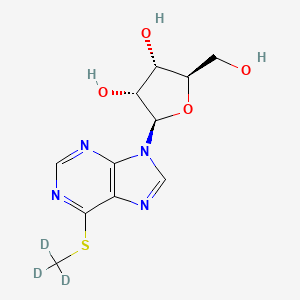
6-Methylmercaptopurine riboside-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylmercaptopurine riboside-d3 is a modified thiopurine nucleoside. It is a deuterated form of 6-Methylmercaptopurine riboside, which is known for its antiviral and anticancer properties. This compound is used in various scientific research applications due to its ability to inhibit purine synthesis and its involvement in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylmercaptopurine riboside-d3 involves the incorporation of deuterium atoms into the 6-Methylmercaptopurine riboside molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylmercaptopurine riboside-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound .
Applications De Recherche Scientifique
6-Methylmercaptopurine riboside-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
6-Methylmercaptopurine riboside-d3 exerts its effects by inhibiting purine synthesis, which is essential for DNA and RNA synthesis. This inhibition disrupts the replication of viral genomes and the proliferation of cancer cells. The compound targets enzymes involved in purine metabolism, such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase, leading to the accumulation of toxic metabolites that induce cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylmercaptopurine riboside: The non-deuterated form of the compound, which has similar antiviral and anticancer properties.
6-Thioguanine: Another thiopurine nucleoside with anticancer properties, used in the treatment of leukemia.
Mercaptopurine: A thiopurine used in the treatment of acute lymphoblastic leukemia and other cancers.
Uniqueness
6-Methylmercaptopurine riboside-d3 is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and reactivity. This makes it a valuable tool in research for studying the effects of isotopic labeling on biochemical pathways and drug metabolism .
Propriétés
Formule moléculaire |
C11H14N4O4S |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylsulfanyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
Clé InChI |
ZDRFDHHANOYUTE-YZLHILBGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])SC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


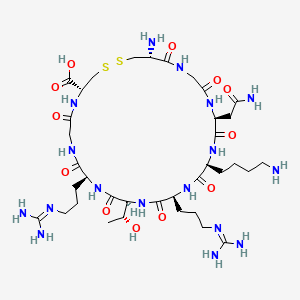
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
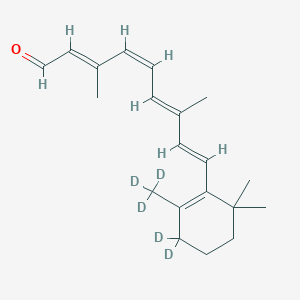

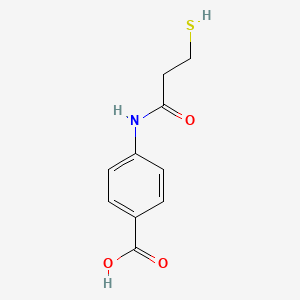

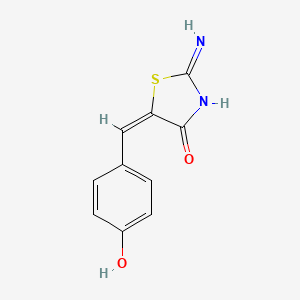
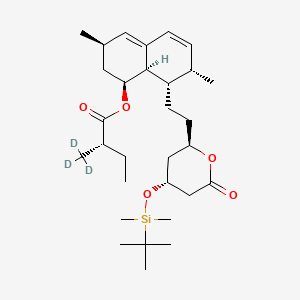
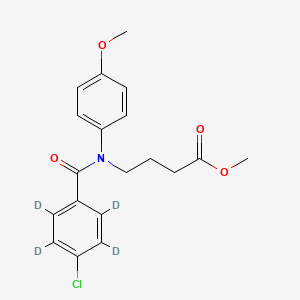
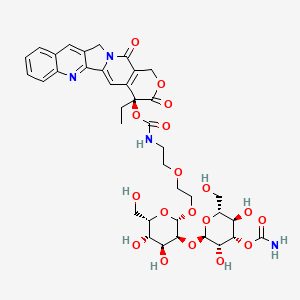
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
